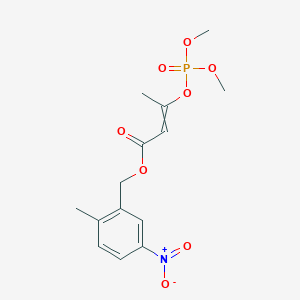

(2-methyl-5-nitrophenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate

Description

The compound "(2-methyl-5-nitrophenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate" is a structurally complex ester featuring a 2-methyl-5-nitrophenylmethyl moiety linked to a but-2-enoate backbone substituted with a dimethoxyphosphoryloxy group. The conjugated double bond in the but-2-enoate moiety may enhance stability or influence reactivity.

Properties

Molecular Formula |

C14H18NO8P |

|---|---|

Molecular Weight |

359.27 g/mol |

IUPAC Name |

(2-methyl-5-nitrophenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate |

InChI |

InChI=1S/C14H18NO8P/c1-10-5-6-13(15(17)18)8-12(10)9-22-14(16)7-11(2)23-24(19,20-3)21-4/h5-8H,9H2,1-4H3 |

InChI Key |

CPUQGBCWXDZNIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])COC(=O)C=C(C)OP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-5-nitrophenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of the nitro group to the phenyl ring.

Methylation: Addition of the methyl group to the phenyl ring.

Phosphorylation: Introduction of the dimethoxyphosphoryloxy group.

Esterification: Formation of the butenoate ester.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-5-nitrophenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Agrochemical Applications

Pesticide Development

The compound has been identified as a potential active ingredient in the formulation of pesticides. Its structure allows it to function effectively against a variety of pests, including insects and nematodes. Research indicates that phosphonates like this compound can enhance the efficacy of existing agrochemical products by improving their stability and bioavailability.

Case Study: Efficacy Against Nematodes

A study conducted on the efficacy of (2-methyl-5-nitrophenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate demonstrated significant nematicidal activity. The compound was tested against root-knot nematodes (Meloidogyne spp.) in controlled greenhouse conditions. Results showed a reduction in nematode populations by over 70% when applied at optimal concentrations, indicating its potential as an effective nematicide .

Pharmaceutical Applications

Antimicrobial Properties

Research has highlighted the antimicrobial properties of this compound, making it a candidate for development into new antibacterial agents. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for the survival of various pathogenic bacteria.

Case Study: Antibacterial Activity

In vitro studies have shown that this compound exhibits substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating its potential for further development into pharmaceutical formulations .

Ongoing research aims to explore the full potential of this compound in various applications:

- Combination Therapies : Investigating its use alongside other agents to enhance efficacy against resistant bacterial strains.

- Environmental Impact Studies : Assessing the ecological effects of its use in agricultural settings to ensure sustainable practices.

- Formulation Development : Creating novel formulations that maximize the compound's bioavailability and minimize degradation.

Mechanism of Action

The mechanism of action of (2-methyl-5-nitrophenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with related molecules:

Key Observations:

- Nitro Group: Present in the target compound, lactofen, and fluoroglycofen ethyl ester.

- Ester Type : The target compound’s phosphate ester contrasts with lactofen’s benzoate ester and ethofumesate’s sulfonate ester. Phosphate esters are more prone to hydrolysis than sulfonates but less than carboxylates, influencing environmental persistence .

- Phosphoryl vs. Phosphonamidate : The target compound’s dimethoxyphosphoryloxy group differs from the phosphonamidate in , which features a direct C-P bond. Phosphonamidates exhibit greater hydrolytic stability, suggesting the target compound may have a shorter environmental half-life .

Physicochemical and Reactivity Profiles

- Hydrolysis Sensitivity :

- The phosphate ester in the target compound is expected to hydrolyze faster than phosphonamidates (e.g., ) but slower than lactofen’s benzoate ester due to the electron-withdrawing nitro group stabilizing the ester linkage .

- Ethofumesate’s sulfonate ester is likely more resistant to hydrolysis, contributing to its longer soil residual activity .

- Solubility :

- The nitro and phosphoryloxy groups may reduce water solubility compared to ethofumesate’s sulfonate, favoring lipid membrane penetration in plants.

- Bioactivation :

- Similar to lactofen, the target compound might act as a proherbicide, releasing active metabolites (e.g., free radicals) upon enzymatic cleavage of the ester bond .

Biological Activity

(2-methyl-5-nitrophenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a nitrophenyl group and a dimethoxyphosphoryloxybut-2-enoate moiety. Understanding its biological activity is crucial for its application in various fields, including pharmacology and agrochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that nitrophenyl derivatives possess significant antimicrobial properties, which may extend to this compound.

- Inhibition of Enzymatic Activity : Phosphoryloxy compounds are known to inhibit certain enzymes, which could be relevant in therapeutic contexts.

- Potential as Insecticides : The structure suggests potential insecticidal properties, making it a candidate for agricultural applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities in Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 5-Nitroisophthalic acid | Antibacterial | Journal of Antibiotics |

| Dimethoate | Insecticidal | Pesticide Science |

| Phosphorylated phenols | Enzyme inhibition | Biochemical Journal |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The nitrophenyl group may interact with cellular membranes or proteins, leading to disruption or inhibition of cellular functions.

- Enzyme Inhibition : The phosphoryloxy group can mimic substrates or cofactors in enzymatic reactions, leading to competitive inhibition.

- Reactive Oxygen Species Generation : Some studies suggest that nitro groups can lead to the generation of reactive oxygen species, contributing to cytotoxicity.

Toxicological Considerations

While exploring the biological activity, it is also essential to consider the toxicological profile. Preliminary assessments indicate that compounds with similar structures may exhibit varying levels of toxicity depending on dosage and exposure routes.

Table 2: Toxicity Profiles of Related Compounds

| Compound Name | LD50 (mg/kg) | Toxicity Level |

|---|---|---|

| 5-Nitroisophthalic acid | 200 | Moderate |

| Dimethoate | 50 | High |

| Phosphorylated phenols | 100 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.